8-ethoxy-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

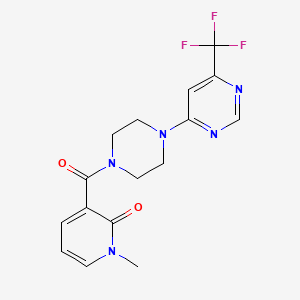

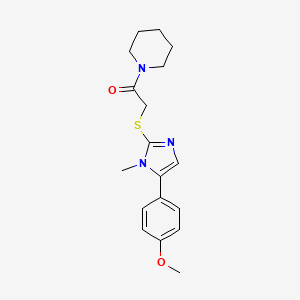

The molecule “8-ethoxy-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound . It consists of 22 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms, making a total of 45 atoms . The molecule contains a total of 46 bonds, including 24 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), 1 secondary amine (aromatic), and 1 ether .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a variety of bond types, including non-H bonds, multiple bonds, rotatable bonds, double bonds, and aromatic bonds . It also contains a variety of functional groups, including a secondary amide (aliphatic), a ketone (aromatic), a secondary amine (aromatic), and an ether . The molecule also contains two six-membered rings and one ten-membered ring .Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis

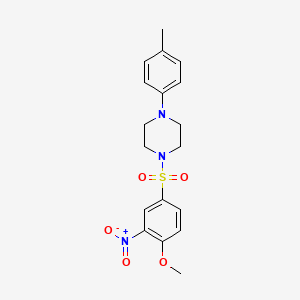

- Structural Characterization : Chromene derivatives, including 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs, have been studied for their crystalline structures, showcasing variations in conformation and the relationship between molecular structure and physical properties (Reis et al., 2013).

- Synthetic Approaches : Research on 4-oxo-4H-chromene-3-carboxylic acid, a key intermediate in synthesizing biologically active compounds, highlights rapid synthetic methods optimizing the production of chromene derivatives, which can be relevant for synthesizing the compound (Zhu et al., 2014).

Biological Activity

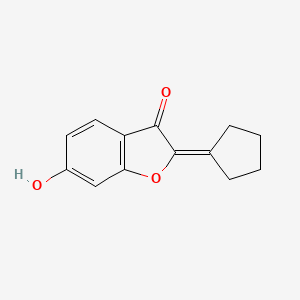

- Pharmacological Applications : Although the search did not return specific results on the biological activities of 8-ethoxy-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide, studies on similar compounds have demonstrated potential antitumor, antimicrobial, and receptor agonist activities. For example, derivatives of 4H-chromene have shown potent antiproliferative activities against tumor cell lines and insights into anti-angiogenesis activity (Yin et al., 2013).

Advanced Materials

- Polymer Synthesis : The incorporation of chromene derivatives into polymers, like aromatic polyamides with photosensitive coumarin pendent groups, illustrates the potential for creating materials with unique properties such as enhanced solubility and thermal stability (Nechifor, 2009).

Molecular Probes

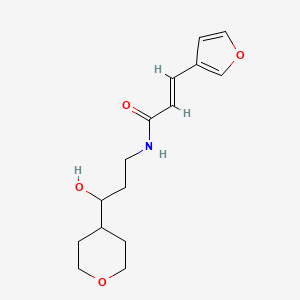

- Detection of Hydroxyl Radicals : Studies on coumarin-based fluorescent hydroxyl radical indicators, like N-(3-(3-aminopropylamino)propyl)-2-oxo-2H-chromene-3-carboxamide, highlight the application of chromene derivatives in detecting reactive oxygen species, which could be relevant for the compound (Singh et al., 2008).

Propiedades

IUPAC Name |

8-ethoxy-N-(3-ethoxypropyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-3-21-10-6-9-18-16(19)13-11-12-7-5-8-14(22-4-2)15(12)23-17(13)20/h5,7-8,11H,3-4,6,9-10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHRVRDUTQQARE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC2=C(C(=CC=C2)OCC)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethoxy-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2833548.png)

![N-(2,3-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2833550.png)

![7-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2833563.png)

![N-[1-(2-Fluoro-4,5-dimethoxyphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2833565.png)